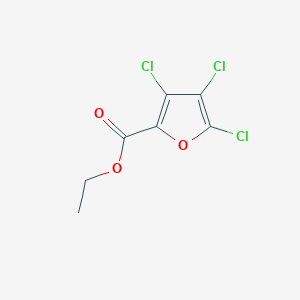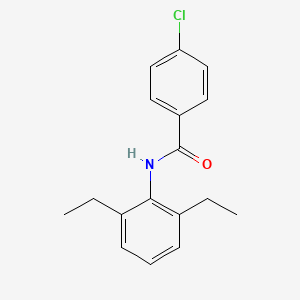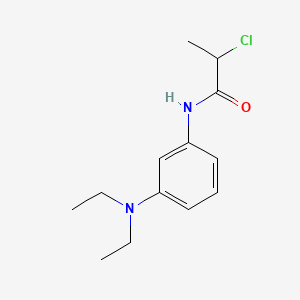
11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Cloro-6,7-dihidro-5H-benzo(6,7)ciclohepta(1,2-B)quinolin-8(13H)-ona es un complejo compuesto orgánico que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de una estructura cíclica que contiene al menos un átomo diferente al carbono. La estructura específica de este compuesto incluye un átomo de cloro, un anillo dihidrobenzo y una porción quinolinona, lo que lo convierte en un compuesto único y potencialmente valioso en diversos campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 11-Cloro-6,7-dihidro-5H-benzo(6,7)ciclohepta(1,2-B)quinolin-8(13H)-ona generalmente implica reacciones orgánicas de varios pasos. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclación: Formación de los anillos benzo y quinolina a través de la ciclación de precursores apropiados.
Cloración: Introducción del átomo de cloro utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Reducción: Reducción de grupos funcionales específicos para lograr la forma dihidro.
Métodos de producción industrial
Los métodos de producción industrial pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar diversos derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos.
Sustitución: Las reacciones de sustitución, particularmente la sustitución nucleofílica, se pueden emplear para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, nucleófilos como aminas o tioles.
Principales productos
Los principales productos formados a partir de estas reacciones dependerán de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la sustitución puede introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 11-Cloro-6,7-dihidro-5H-benzo(6,7)ciclohepta(1,2-B)quinolin-8(13H)-ona dependerá de sus interacciones específicas con los objetivos moleculares. Las vías comunes pueden incluir:
Inhibición enzimática: Unión e inhibición de enzimas específicas.
Modulación de receptores: Interacción con receptores celulares para modular las vías de señalización.
Intercalación de ADN: Intercalación en hebras de ADN, afectando la replicación y la transcripción.
Comparación Con Compuestos Similares
Compuestos similares
6,7-Dihidro-5H-benzo©quinolin-8(9H)-ona: Carece del átomo de cloro.
11-Bromo-6,7-dihidro-5H-benzo(6,7)ciclohepta(1,2-B)quinolin-8(13H)-ona: Contiene un átomo de bromo en lugar de cloro.
8-Hidroxiquinolina: Una estructura más simple con un grupo hidroxilo.
Singularidad
La presencia del átomo de cloro y la estructura cíclica específica de 11-Cloro-6,7-dihidro-5H-benzo(6,7)ciclohepta(1,2-B)quinolin-8(13H)-ona pueden conferir propiedades químicas y biológicas únicas, lo que lo hace diferente de compuestos similares.
Propiedades
Número CAS |
196938-11-1 |
|---|---|
Fórmula molecular |
C18H14ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
16-chloro-19-azatetracyclo[9.8.0.02,7.013,18]nonadeca-1(11),2,4,6,13(18),14,16-heptaen-12-one |
InChI |
InChI=1S/C18H14ClNO/c19-12-8-9-14-16(10-12)20-17-13-6-2-1-4-11(13)5-3-7-15(17)18(14)21/h1-2,4,6,8-10H,3,5,7H2,(H,20,21) |
Clave InChI |
XLXSQWXCUGKPGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3=C(C1)C(=O)C4=C(N3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)


